Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate
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Overview
Description
Methyl 4-aminobicyclo[211]hexane-1-carboxylate is a chemical compound with the molecular formula C8H13NO2 It is a bicyclic structure that includes an amino group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a [2+2] cycloaddition reaction, which involves the photochemical reaction of suitable precursors.
Introduction of Functional Groups: The amino and carboxylate groups are introduced through subsequent reactions, such as amination and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can have different properties and applications.
Scientific Research Applications
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways and targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane Derivatives: Other compounds with similar bicyclic structures but different functional groups.
Aminocarboxylates: Compounds with amino and carboxylate groups but different core structures.
Uniqueness
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate is unique due to its specific combination of a bicyclic core with amino and carboxylate functional groups. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Biological Activity
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate (MABH) is a bicyclic compound that has garnered attention in recent years due to its unique structural features and potential biological activities. This article delves into the biological activity of MABH, highlighting its effects on various biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
MABH has the molecular formula C8H13N1O2 and a molecular weight of approximately 155.20 g/mol. The compound is characterized by its bicyclo[2.1.1] framework, which includes an amino group and a carboxylate ester functional group. The compound is often encountered in its hydrochloride form, enhancing its solubility in aqueous environments, which is crucial for biological studies and applications .
Biological Activity Overview
Research indicates that MABH exhibits notable biological activities, particularly in the context of the central nervous system (CNS). Preliminary studies suggest that it may serve as a precursor or intermediate in the synthesis of compounds with analgesic properties. Additionally, MABH has been investigated for its potential neuroprotective effects .
Key Biological Activities:
- Analgesic Effects: MABH has been studied for its role in pain relief mechanisms, potentially influencing neurotransmitter systems involved in pain perception.
- Neuroprotective Properties: Initial findings suggest that MABH may protect neuronal cells from damage, although further research is necessary to elucidate the underlying mechanisms .
- Influence on Neurotransmitter Systems: The compound may interact with serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions .
Case Studies and Experimental Data
Several studies have explored the biological activity of MABH through various experimental approaches:
-
In Vitro Studies:
- MABH was tested for its binding affinity to neurotransmitter receptors, revealing interactions that suggest modulation of CNS activity.
- Preliminary results indicated that MABH could influence the uptake of neurotransmitters such as serotonin and dopamine, potentially leading to mood-enhancing effects .
-
Animal Models:
- Animal studies have shown that administration of MABH results in significant reductions in pain response, indicating its potential as an analgesic agent.
- Neuroprotective effects were observed in models of neurodegeneration, suggesting that MABH may help mitigate damage from oxidative stress .
- Pharmacological Profiling:
Comparative Analysis with Related Compounds
To better understand the unique properties of MABH, it is beneficial to compare it with other similar bicyclic compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate | Bicyclic | Different carboxylate position (2 vs 1) |
2-Aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride | Bicyclic | Lacks methyl ester functionality |
Methyl (1S,4S)-2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride | Bicyclic | Specific stereochemistry at positions 1 and 4 |
The comparative analysis indicates that while these compounds share structural similarities, their unique functional groups significantly influence their biological activities and therapeutic potentials .
Properties
IUPAC Name |
methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-6(10)7-2-3-8(9,4-7)5-7/h2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAFIRLHMVEAMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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